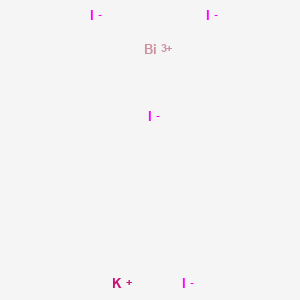

Bismuth;potassium;tetraiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bismuth potassium tetraiodide is a compound that is not widely documented. The closest related compound is Bismuth subcitrate potassium, which is a combination medicine used to treat peptic ulcer (duodenal ulcer) with Helicobacter pylori infection .

Chemical Reactions Analysis

Bismuth, a component of Bismuth potassium tetraiodide, has several characteristic reactions. It reacts with aqueous ammonia, sodium hydroxide, and stannite ion. It does not react with Cl− and SO2−4 . In a high electrolyte concentration, the bismuth anode demonstrates excellent cyclability over 600 cycles .Applications De Recherche Scientifique

Rechargeable Potassium-Ion Batteries

Bismuth;potassium;tetraiodide: has been identified as a promising anode material for rechargeable potassium-ion batteries (PIBs). These batteries are considered potential replacements for lithium-ion batteries for large-scale electrical energy storage due to their ability to store up to three K-ions per atom of bismuth . The use of concentrated electrolytes has been shown to improve the electrochemical cyclability of bismuth, leading to better performance in terms of capacity retention and Coulombic efficiency .

Porous Anode Material Development

The compound is also involved in the development of microsized bismuth with an in-situ constructed three-dimensional (3D) porous network. This structure is considered advantageous for high-performance PIBs. The in-situ porous evolution of microsized bismuth during the charge/discharge process enhances potassium storage performance across a wide temperature range .

Solid-State Ionic Conductors

Research suggests that Bismuth;potassium;tetraiodide could be a potential material for solid-state ionic conductors. Its ability to conduct iodide ions makes it valuable for the development of next-generation batteries and other electrochemical devices.

Desalination Batteries

The material has been explored for its use in desalination batteries (DBs). Bismuth’s high theoretical capacity and selectivity towards chloride ion storage make it a promising candidate for DBs. However, challenges such as volume expansion and low conductivity need to be addressed to improve cycling performance .

Safety and Hazards

Propriétés

IUPAC Name |

bismuth;potassium;tetraiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.4HI.K/h;4*1H;/q+3;;;;;+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBIUAZBGHXJDM-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[I-].[I-].[I-].[I-].[Bi+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiI4K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

755.6966 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39775-75-2, 41944-01-8 |

Source

|

| Record name | Potassium tetraiodobismuthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039775752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth potassium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041944018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapotassium heptaiodobismuthate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-3-[(4-fluorophenyl)sulfonylamino]-4-(1-pyrrolidinyl)benzenesulfonamide](/img/structure/B1228921.png)

![8,9-Dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one](/img/structure/B1228924.png)

![2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide](/img/structure/B1228931.png)

![5-[3-(2-Chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B1228932.png)

![1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione](/img/structure/B1228938.png)

![4-Nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide](/img/structure/B1228939.png)

![[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1228940.png)